molecular formula C14H9NO4 B14059039 2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione CAS No. 54845-07-7

2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione

Cat. No.: B14059039
CAS No.: 54845-07-7
M. Wt: 255.22 g/mol
InChI Key: ABFIIJRMBXLXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are significant due to their presence in various bioactive molecules and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate aromatic amine. One common method is the reaction of phthalic anhydride with 3,5-dihydroxyaniline under acidic conditions to form the desired isoindole-1,3-dione derivative . The reaction is usually carried out in a solvent such as acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate the activity of enzymes or receptors by binding to their active sites. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues, while the isoindoline-1,3-dione core can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroxyphenyl)isoindole-1,3-dione
  • 2-(2,6-Dihydroxyphenyl)isoindole-1,3-dione

Uniqueness

2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione is unique due to the specific positioning of the hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and applications compared to other isoindoline-1,3-dione derivatives .

Properties

CAS No.

54845-07-7

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

2-(3,5-dihydroxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H9NO4/c16-9-5-8(6-10(17)7-9)15-13(18)11-3-1-2-4-12(11)14(15)19/h1-7,16-17H

InChI Key

ABFIIJRMBXLXRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.